molecular formula C9H13N3O B13069732 3-Amino-3-(5-methylpyridin-2-yl)propanamide

3-Amino-3-(5-methylpyridin-2-yl)propanamide

Cat. No.: B13069732
M. Wt: 179.22 g/mol
InChI Key: LEJPBRFTWJBQBZ-UHFFFAOYSA-N
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Description

3-Amino-3-(5-methylpyridin-2-yl)propanamide is an organic compound with the molecular formula C₉H₁₃N₃O It is a derivative of pyridine, featuring an amino group and a propanamide group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(5-methylpyridin-2-yl)propanamide typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with a suitable amine, followed by reduction and subsequent amidation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the amide group can yield the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-Amino-3-(5-methylpyridin-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(5-methylpyridin-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and amide groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 3-Amino-3-(pyridin-2-yl)propanamide
  • 3-Amino-3-(4-methylpyridin-2-yl)propanamide
  • 3-Amino-3-(6-methylpyridin-2-yl)propanamide

Comparison: Compared to its analogs, 3-Amino-3-(5-methylpyridin-2-yl)propanamide is unique due to the position of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This positional difference can affect the compound’s binding affinity to targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

3-amino-3-(5-methylpyridin-2-yl)propanamide

InChI

InChI=1S/C9H13N3O/c1-6-2-3-8(12-5-6)7(10)4-9(11)13/h2-3,5,7H,4,10H2,1H3,(H2,11,13)

InChI Key

LEJPBRFTWJBQBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C(CC(=O)N)N

Origin of Product

United States

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